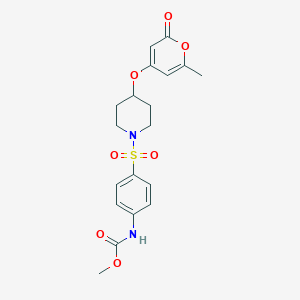

methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

This compound is a structurally complex molecule featuring a pyran-2-one ring, a piperidine-sulfonyl linker, and a phenyl carbamate group. The sulfonylpiperidinyl group enhances solubility and may facilitate interactions with biological targets, while the methyl carbamate serves as a hydrolytically stable functional group compared to esters or amides.

Properties

IUPAC Name |

methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPGVQWCSQUKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyran ring followed by the attachment of the piperidine and sulfonyl groups. Each step requires careful control of reaction conditions including temperature, pH, and the use of specific catalysts.

Industrial Production Methods: Industrial synthesis of this compound often relies on scalable methods that ensure high purity and yield. This may include continuous flow synthesis techniques, which allow for precise control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.

Reduction: Common reducing agents like lithium aluminium hydride or hydrogen in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions, typically using bases like sodium hydride, are common to introduce new functional groups.

Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For oxidation, mild to strong oxidizing agents under controlled temperatures are used. For reduction, conditions typically involve low temperatures and inert atmospheres to avoid undesired side reactions.

Major Products: The primary products of these reactions depend on the functional groups introduced or modified. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated or deoxygenated products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile reagent in organic synthesis.

Biology: Biological studies often explore its potential as an inhibitor or activator of various biological pathways, contributing to our understanding of cellular processes.

Medicine: In medicinal chemistry, researchers investigate its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrial applications may include its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. For instance, the piperidine sulfonyl group can mimic certain biological structures, allowing it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogous molecules from the literature:

Key Observations

Heterocyclic Core :

- The target compound’s pyran-2-one ring distinguishes it from pyrimidine-based analogs (e.g., 14c, EP 1 808 168 B1). Pyran-2-one derivatives are less common in recent literature but are associated with antifungal and anti-inflammatory activities .

- Pyrimidine-based compounds (e.g., 14c, 5b) dominate in herbicidal and antimicrobial research due to their ability to mimic nucleotides and disrupt enzyme function .

Sulfonyl Linkers :

- The sulfonyl-piperidinyl group in the target compound and 14c enhances binding to sulfonamide-sensitive targets (e.g., acetolactate synthase in plants) . In contrast, the methanesulfonyl group in EP 1 808 168 B1 may improve metabolic stability .

Carbamate vs. Ester Groups :

- The methyl carbamate in the target compound offers greater hydrolytic stability compared to esters (e.g., 5b’s methyl benzoate), which are prone to enzymatic cleavage . This stability could prolong its biological half-life.

Substituent Effects: Electron-withdrawing groups (e.g., chloro, fluoro in 14c) enhance herbicidal potency by increasing electrophilicity .

Research Findings

- Herbicidal Activity : Compound 14c () demonstrated IC₅₀ values of <1 μM against Amaranthus retroflexus, attributed to its sulfonylpyrimidine-urea motif. The target compound’s pyran-2-one core may offer comparable activity but with reduced phototoxicity risks due to the absence of halogen substituents .

- Antibacterial Potential: Methyl benzoate derivatives like 5b () showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), suggesting that the target compound’s carbamate group could improve efficacy by resisting bacterial esterases .

- Synthetic Complexity : The target compound’s synthesis likely parallels methods in , requiring sulfonylation of piperidine intermediates and carbamate formation under anhydrous conditions . Yields for such multi-step syntheses typically range from 15–40%, depending on purification methods.

Biological Activity

Methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known by its CAS number 1706285-72-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on available research findings.

The molecular formula of the compound is , with a molecular weight of 348.42 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a pyran derivative, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 1706285-72-4 |

| Purity | Typically >95% |

Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are critical in various signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound has shown selective inhibition of certain kinases, which may contribute to its therapeutic effects.

Inhibition Studies

In vitro studies have demonstrated that this compound inhibits specific kinase activities with IC50 values in the low nanomolar range, indicating potent biological activity. For instance, it has been reported to affect the mTOR signaling pathway, which plays a crucial role in cell growth and metabolism.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example:

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell proliferation in various cancer cell lines.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Research indicates that it can modulate neurotransmitter systems and reduce neuroinflammation, which is beneficial in neurodegenerative conditions.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effectiveness of methyl (4-(...) in inhibiting growth in breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 50 nM.

- Neuroprotection in Animal Models : Another investigation involving animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. Key intermediates :

- 6-Methyl-2-oxo-2H-pyran-4-ol

- 4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine

- 4-(Piperidin-1-ylsulfonyl)phenyl carbamate precursor

Basic: Which spectroscopic and chromatographic methods are recommended for confirming structure and purity?

- NMR Spectroscopy :

- IR Spectroscopy :

- HPLC :

- Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >98%. Mobile phases often use methanol/buffer mixtures (e.g., 65:35 methanol:buffer, pH 4.6) .

Advanced: How can reaction parameters be optimized during sulfonation to enhance yield and purity?

- Design of Experiments (DoE) : Systematic variation of temperature (0–25°C), sulfonyl chloride equivalents (1.1–1.5 eq), and solvent polarity (dichloromethane vs. THF) to identify optimal conditions .

- Catalyst Screening : Lewis acids like AlCl₃ or MgSO₄ improve sulfonation efficiency by activating the sulfonyl chloride .

- Workflow Integration : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and reagent mixing .

Advanced: What analytical strategies resolve contradictions in reported biological activity data?

- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .

- Assay Standardization :

- Compare activity under consistent conditions (e.g., pH 7.4 buffer, 37°C).

- Include positive controls (e.g., known enzyme inhibitors) to calibrate sensitivity .

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

Basic: What are critical safety protocols for handling this compound?

- PPE : Lab coat, nitrile gloves, and eye protection. Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl chloroformate) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong bases .

- Waste Disposal : Neutralize carbamate residues with 10% NaOH before disposal .

Advanced: What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition : The sulfonyl group may bind to catalytic serine residues in hydrolases (e.g., acetylcholinesterase), validated via kinetic assays (IC₅₀ determination) .

- Receptor Binding : Molecular docking studies suggest the pyran-2-one moiety interacts with hydrophobic pockets in G-protein-coupled receptors. Validate via radioligand displacement assays .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) can track intracellular localization using confocal microscopy .

Advanced: How can continuous flow reactors improve synthesis scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.